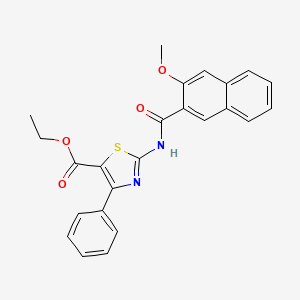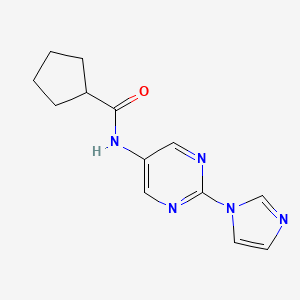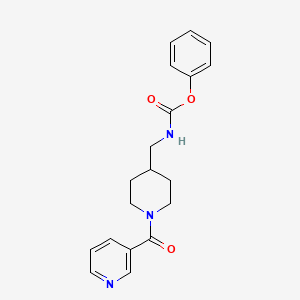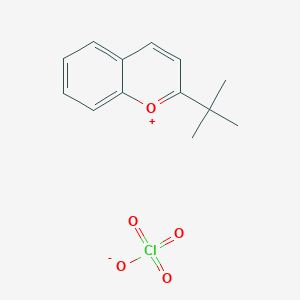
2-(Tert-butyl)chromenylium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tert-butyl)chromenylium perchlorate is a chemical compound with the molecular formula C15H17ClO8 It is known for its unique structure, which includes a chromenylium core substituted with a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)chromenylium perchlorate typically involves the reaction of chromenylium derivatives with tert-butyl groups under controlled conditions. One common method includes the use of tert-butyl alcohol as a starting material, which undergoes a series of reactions to introduce the tert-butyl group into the chromenylium structure. The reaction conditions often require the presence of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(Tert-butyl)chromenylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the chromenylium core to a more reduced form, potentially leading to new derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., perchloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a range of functionalized chromenylium compounds.
科学研究应用
2-(Tert-butyl)chromenylium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing various chromenylium derivatives, which are studied for their unique chemical properties.
Biology: The compound’s reactivity and stability make it a useful tool in biological assays and studies involving chromenylium-based molecules.
Medicine: Research into the potential therapeutic applications of chromenylium derivatives includes exploring their use as drug candidates for various diseases.
Industry: The compound’s stability and reactivity are leveraged in industrial processes, including the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Tert-butyl)chromenylium perchlorate involves its interaction with molecular targets through its chromenylium core. The tert-butyl group influences the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved in its mechanism of action include electron transfer processes and interactions with specific molecular targets, which can lead to changes in the compound’s chemical state and reactivity.
相似化合物的比较
Similar Compounds
- 2-(Tert-butyl)chromenylium chloride
- 2-(Tert-butyl)chromenylium bromide
- 2-(Tert-butyl)chromenylium iodide
Uniqueness
2-(Tert-butyl)chromenylium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical properties compared to other halide derivatives. The perchlorate anion enhances the compound’s stability and reactivity, making it particularly useful in specific applications where these properties are desired.
属性
IUPAC Name |
2-tert-butylchromenylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15O.ClHO4/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)14-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRVCXODCZBQHI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=[O+]C2=CC=CC=C2C=C1.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
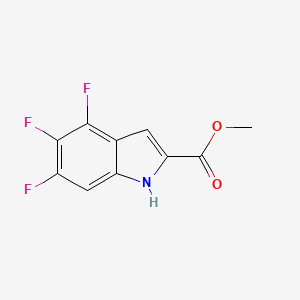
![N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2775620.png)
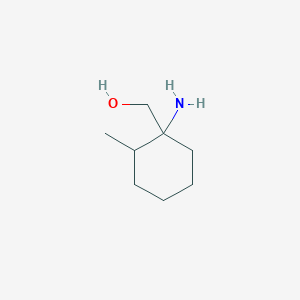
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)
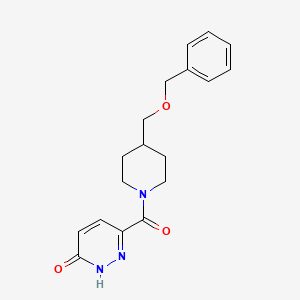
![N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2775627.png)
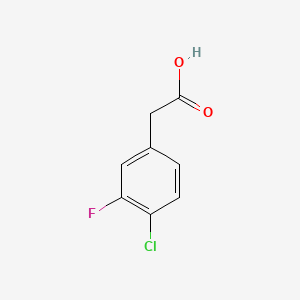
![N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2775630.png)

![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)
